1،2-أمينوكحولات

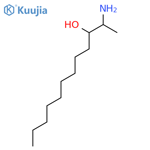

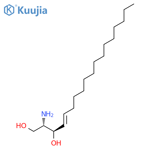

1,2-Aminoalcohols are a class of organic compounds characterized by the presence of an amino group (-NH₂) and an alcohol functional group (-OH), specifically bonded to the same carbon atom. These molecules exhibit unique properties due to their dual functionality, making them versatile in various applications.

Structurally, 1,2-aminoalcohols can be synthesized through different routes such as nucleophilic substitution reactions or reduction of ketoamines. They are commonly used in pharmaceuticals, agrochemicals, and surfactants for their ability to form hydrogen bonds and interact with biomolecules. Additionally, these compounds play crucial roles in the formation of peptide bonds and other biologically relevant interactions.

In industrial settings, 1,2-aminoalcohols serve as intermediates or functional groups in the production of dyes, polymers, and adhesives. Their hydrophilic nature combined with basicity makes them useful for formulating aqueous solutions, coatings, and emulsions.

These molecules are also valuable in catalytic reactions, particularly in asymmetric synthesis, where their stereochemistry can influence the reaction outcomes. The presence of both amino and alcohol functionalities allows for multi-step chemical transformations to create complex structures with specific properties tailored for various applications.

| هيكل | الاسم الكيميائي | CAS | وسط |

|---|---|---|---|

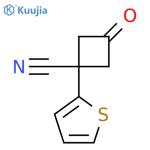

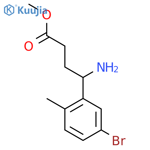

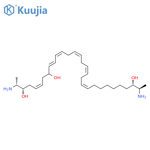

|

D-ERYTHRO-SPHINGOSINE | 123-78-4 | C18H37NO2 |

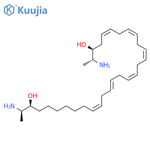

|

5,8,11,14,17,20-Triacontahexaene-3,28-diol,2,29-diamino-, (2R,3S,5Z,8Z,11Z,14Z,17Z,20Z,28S,29R)- | 151124-32-2 | C30H52N2O2 |

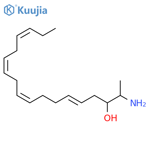

|

Crucigasterin 277 | 150151-83-0 | C18H31NO |

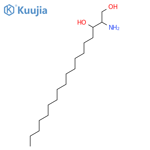

|

2-Aminooctadecane-1,3-diol | 13552-09-5 | C18H39NO2 |

|

5,9,11,14,17,20-Triacontahexaene-3,8,28-triol,2,29-diamino-, (2R,3S,5Z,9E,11Z,14Z,17Z,20Z,28S,29R)- | 151124-31-1 | C30H52N2O3 |

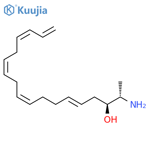

|

(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol | 150151-84-1 | C18H29NO |

|

D-erythro-C18-Dihydro-D-sphingosine | 764-22-7 | C18H39NO2 |

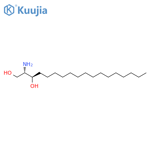

|

Halaminol A | 389125-56-8 | C14H29NO |

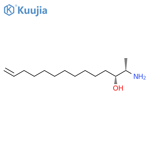

|

3-Dodecanol, 2-amino-, (2S,3R)- | 792948-39-1 | C12H27NO |

|

4-Octadecene-1,3-diol, 2-amino-, (2R,3S,4E)-rel- | 2733-29-1 | C18H37NO2 |

الوثائق ذات الصلة

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

الموردين الموصى بهم

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

منتجات موصى بها